Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate
Overview
Description
Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate is a compound with the molecular formula C9H7N2NaO4S . It belongs to the class of compounds known as quinazolines, which are heterocyclic compounds with a wide spectrum of biological properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives, such as Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate, often involves the reaction of anthranilic acid with acetic anhydride to provide benzoxazinone. This is then treated with corresponding anilines in glacial acetic acid under reflux conditions .Molecular Structure Analysis
The molecular structure of Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate consists of a quinazolinone ring system, which is an important pharmacophore considered as a privileged structure .Chemical Reactions Analysis
Quinazolinone derivatives have been found to possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures . The structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of halogen atom at 6 and 8 positions and substitution (mainly amine or substituted amine) at 4th position of the quinazolinone ring can improve their antimicrobial activities .Physical And Chemical Properties Analysis
The physical and chemical properties of Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate can be found in various chemical databases .Scientific Research Applications
Synthesis and Chemical Properties
- Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate is involved in the synthesis of novel quinazoline derivatives. For instance, Reddy, Naidu, and Dubey (2012) described its use in creating 2-(4-oxo-3,4-dihydroquinazolin-2-ylsulfinylmethyl)-3H-quinazolin-4-one, highlighting its role in eco-friendly synthesis methods (Reddy, Naidu, & Dubey, 2012).
- Zolfigol et al. (2016) noted its application in the synthesis of Biginelli-type, polyhydroquinoline, and 2,3-dihydroquinazolin-4(1H)-one derivatives using nanometasilica monosulfuric acid sodium salt (NMSMSA) as a catalyst (Zolfigol, Ghaderi, Baghery, & Mohammadi, 2016).
Chemical Transformations and Catalytic Applications
- Niknam et al. (2006) utilized methanesulfonic acid and sodium nitrite in the presence of wet SiO2 as an effective oxidizing agent for the oxidation of 1,4-dihydropyridines to pyridine derivatives, indicating the substance's role in chemical transformations (Niknam, Razavian, Zolfigol, & Mohammahpoor-Baltork, 2006).
- Rimaz et al. (2009) reported the synthesis and single crystal X-ray structure of bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide, employing sodium ethoxide in ethanol, which demonstrates the compound's role in complex organic syntheses (Rimaz, Khalafy, Tavana, Ślepokura, Lis, Souldozi, Mahyari, Shajari, & Ramazani, 2009).
Environmental and Green Chemistry
- Kwong et al. (2018) explored the chemical transformation of methanesulfonic acid and sodium methanesulfonate through heterogeneous OH oxidation, highlighting its environmental relevance in atmospheric chemistry (Kwong, Chim, Hoffmann, Tilgner, Herrmann, Davies, Wilson, & Chan, 2018).
- Rafeeq, Reddy, Reddy, Naidu, and Dubey (2015) demonstrated an eco-friendly synthesis involving 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-dione, which supports the compound's use in green chemistry applications (Rafeeq, Reddy, Reddy, Naidu, & Dubey, 2015).
Biomedical Research and Pharmacology
- While excluding drug use, dosage, and side effects, the substance has been involved in research related to acetylcholinesterase activity and the synthesis of bioactive compounds. For instance, Holan, Virgona, and Watson (1997) investigated its role in synthesizing compounds with anti-acetylcholinesterase activity (Holan, Virgona, & Watson, 1997).
Future Directions
The future directions in the research of quinazolinone derivatives like Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate could involve further exploration of their biological activities and potential applications in medicinal chemistry. This could include the development of new synthetic methods, investigation of their mechanism of action, and the design of more potent and selective derivatives .
properties
IUPAC Name |
sodium;(4-oxo-3H-quinazolin-2-yl)methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S.Na/c12-9-6-3-1-2-4-7(6)10-8(11-9)5-16(13,14)15;/h1-4H,5H2,(H,10,11,12)(H,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKDWHDMVPALBY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N2NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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